(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride
CAS No.: 2768300-47-4
Cat. No.: VC11569174
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2768300-47-4 |
|---|---|
| Molecular Formula | C7H11Cl2N3O2 |
| Molecular Weight | 240.08 g/mol |
| IUPAC Name | (2S)-2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m0../s1 |
| Standard InChI Key | BWGNEFBRWGTIAM-ILKKLZGPSA-N |
| Isomeric SMILES | C1=CN=CN=C1C[C@@H](C(=O)O)N.Cl.Cl |
| Canonical SMILES | C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(2S)-2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a chiral compound with an L-configuration at the alpha-carbon, as indicated by the (2S) designation. Its structure comprises:
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A pyrimidin-4-yl group attached to the beta-carbon of the amino acid backbone.
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A carboxylic acid moiety at the alpha position.
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Two hydrochloride counterions neutralizing the amino group’s basicity.
The isomeric SMILES string C1=CN=CN=C1C[C@@H](C(=O)O)N.Cl.Cl confirms the stereochemistry and connectivity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-3-pyrimidin-4-ylpropanoic acid; dihydrochloride | |
| Molecular Formula | C₇H₁₁Cl₂N₃O₂ | |
| Molecular Weight | 240.08 g/mol | |
| CAS Registry Number | 2768300-47-4 | |
| PubChem CID | 165993442 |
Synthesis and Preparation
General Synthetic Strategies
The synthesis of this compound likely follows multi-step protocols common to amino acid derivatives. A plausible route involves:
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Pyrimidine Ring Formation: Condensation of urea derivatives with β-dicarbonyl compounds to construct the pyrimidine core.
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Side-Chain Introduction: Alkylation or nucleophilic substitution to attach the propanoic acid backbone.
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure the (2S) configuration.
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Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt.
Challenges in Synthesis
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Steric Hindrance: The pyrimidine ring’s bulk may complicate coupling reactions.
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Acid Sensitivity: The hydrochloride salt requires careful pH control during purification.
Physicochemical Properties
Table 2: Theoretical vs. Experimental Properties
| Property | Theoretical Prediction | Experimental Data | Source |
|---|---|---|---|
| LogP (Partition Coefficient) | 0.88 (calculated) | Not reported | |
| Topological Polar Surface Area | 76.21 Ų | Not reported |
Research Findings and Future Directions
Current Studies
While direct studies on this compound are sparse, related analogs demonstrate:
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In Vitro Efficacy: Pyrimidine-amino acid hybrids show IC₅₀ values of 10–50 μM against Staphylococcus aureus.
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Blood-Brain Barrier Permeability: Predicted high permeability due to moderate logP values .
Knowledge Gaps and Opportunities
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Structure-Activity Relationships (SAR): Systematic variation of the pyrimidine substituents.
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In Vivo Toxicology: Assessing acute/chronic toxicity in model organisms.
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